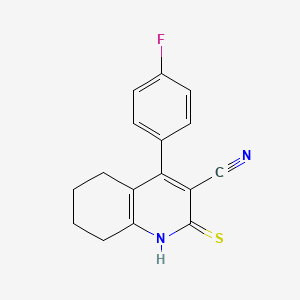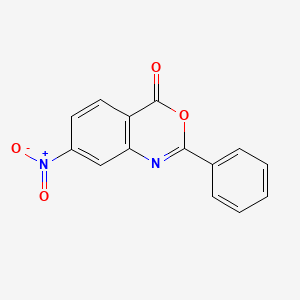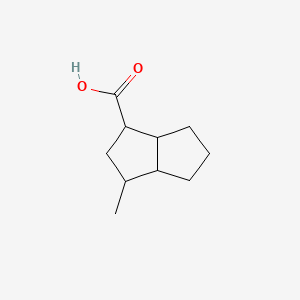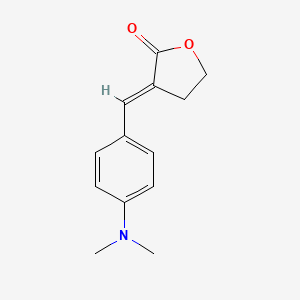
4-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoro-phenyl group, a thioxo group, and a carbonitrile group attached to a hexahydro-quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoro-benzaldehyde with cyclohexanone in the presence of ammonium acetate to form the intermediate 4-(4-fluoro-phenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with carbon disulfide and potassium hydroxide to introduce the thioxo group, followed by the addition of cyanogen bromide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluoro-phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluoro-phenyl group is particularly significant in enhancing biological activity.
Medicine
In medicinal chemistry, this compound serves as a lead compound for the development of new pharmaceuticals. Its derivatives are investigated for their potential therapeutic effects and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile involves its interaction with specific molecular targets. The fluoro-phenyl group enhances its binding affinity to certain enzymes or receptors, while the thioxo group can participate in redox reactions. The carbonitrile group may also play a role in the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-phenyl)-2-thioxo-1,2,3,4-tetrahydro-quinoline-3-carbonitrile
- 4-(4-Fluoro-phenyl)-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
- 4-(4-Chloro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile
Uniqueness
The uniqueness of 4-(4-Fluoro-phenyl)-2-thioxo-1,2,5,6,7,8-hexahydro-quinoline-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-phenyl group enhances its stability and reactivity, while the thioxo and carbonitrile groups provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13FN2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H13FN2S/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-14(12)19-16(20)13(15)9-18/h5-8H,1-4H2,(H,19,20) |
InChI Key |
XCTRLURDNXNECR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999043.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-hexyl-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11999064.png)



![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)


![(2R,6S)-1-[(benzyloxy)carbonyl]-2,6-piperidinedicarboxylic acid](/img/structure/B11999113.png)

